molecular formula C13H13BrN2O B13182945 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13182945
M. Wt: 293.16 g/mol
InChI Key: BCLQNWPNJSPKJU-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound that features a pyridinone core substituted with amino, benzyl, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

    Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine.

    Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The major product would be the dehalogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.

Biology and Medicine:

    Pharmacological Studies: Due to its structural features, the compound may exhibit biological activity and can be studied for potential therapeutic applications.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one

Comparison:

  • Structural Differences: The presence of different substituents such as the benzyl and amino groups can significantly alter the chemical and biological properties of these compounds.
  • Unique Features: 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which may confer distinct reactivity and potential applications.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

5-amino-1-benzyl-3-bromo-4-methylpyridin-2-one

InChI

InChI=1S/C13H13BrN2O/c1-9-11(15)8-16(13(17)12(9)14)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3

InChI Key

BCLQNWPNJSPKJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CC2=CC=CC=C2)Br

Origin of Product

United States

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